molecular formula C13H15Cl2NO2S B2807512 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 1052545-61-5

4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No. B2807512
CAS RN: 1052545-61-5
M. Wt: 320.23
InChI Key: MXSXWVQMWRTJJK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole hydrochloride is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a thiazole derivative that has been synthesized through several methods and has shown promising results in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Characterization

  • Studies have detailed the synthesis and crystallographic analysis of thiazole derivatives, highlighting methods for creating compounds with potential utility in developing new materials and chemical sensors. For example, research on the synthesis and crystal structures of chloromethyl-pyridine derivatives and their sulfur-containing derivatives showcases the foundational chemical reactions and structural analysis essential for designing compounds with desired properties (Ma et al., 2018).

Photophysical Properties

  • Investigations into thiazole-based push–pull chromophores/fluorophores have revealed how the positioning of electron-donating and electron-withdrawing groups affects the photophysical properties of these compounds. Such studies lay the groundwork for developing dyes and materials for optical applications, demonstrating that thiazole derivatives can maintain high quantum yields despite the presence of typically quenching groups (Habenicht et al., 2015).

Corrosion Inhibition

  • Thiazole hydrazones have been evaluated for their ability to inhibit corrosion of mild steel in acidic environments, illustrating the potential of thiazole derivatives in industrial applications as corrosion inhibitors. These studies show that such compounds can effectively protect metals by acting as mixed-type inhibitors, linking their chemical structure to their protective capabilities (Chaitra et al., 2016).

Potential Biological Activities

  • Research on thiazole compounds has explored their potential biological activities, including antimicrobial and anticancer properties. By studying the synthesis, molecular structure, and activity of various thiazole derivatives, scientists aim to develop new therapeutic agents. For instance, the cardioprotective activity of certain 2-arylimino-1,3-thiazole derivatives has been identified, suggesting these compounds could be further studied as potential medications (Drapak et al., 2019).

properties

IUPAC Name

4-(chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S.ClH/c1-3-17-11-5-4-9(6-12(11)16-2)13-15-10(7-14)8-18-13;/h4-6,8H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSXWVQMWRTJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)CCl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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